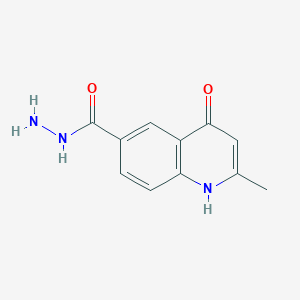

4-Hydroxy-2-methylquinoline-6-carbohydrazide

Description

Properties

IUPAC Name |

2-methyl-4-oxo-1H-quinoline-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-6-4-10(15)8-5-7(11(16)14-12)2-3-9(8)13-6/h2-5H,12H2,1H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWZYMBTRAIDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Reactants : Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate (1 equiv), hydrazine hydrate (2–3 equiv).

- Solvent : Ethanol or methanol.

- Temperature : Reflux (78–80°C for ethanol).

- Time : 4–6 hours.

- Yield : 70–85% after recrystallization.

The reaction is typically monitored by thin-layer chromatography (TLC) to confirm complete conversion. Excess hydrazine ensures high conversion rates, while alcohol solvents facilitate solubility of both reactants. Post-reaction, the product is isolated via vacuum filtration and purified through recrystallization from ethanol-water mixtures.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient alternative to conventional heating, significantly reducing reaction times and improving yields. A modified protocol adapted from BiCl₃-catalyzed syntheses of analogous quinolones demonstrates its applicability to carbohydrazide formation.

Procedure and Parameters

- Reactants : Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate (1 equiv), hydrazine hydrate (2.5 equiv).

- Catalyst : None required, though BiCl₃ (5 mol%) may enhance reactivity in related systems.

- Solvent : Solvent-free or ethanol.

- Microwave Power : 300–400 W.

- Time : 10–15 minutes.

- Yield : 86–90%.

Microwave methods eliminate prolonged heating, minimizing side reactions such as oxidation or decomposition. Comparative studies show a 15–20% yield increase over traditional reflux methods.

Catalytic Methods and Optimization

Catalysts like BiCl₃ and p-toluenesulfonic acid (p-TSA) have been explored to accelerate hydrazinolysis and improve selectivity. While BiCl₃ is more commonly used in quinoline cyclizations, its application in carbohydrazide synthesis remains experimental.

Key Findings from Catalytic Studies

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| None | Ethanol | Reflux | 6 | 75 |

| BiCl₃ | Solvent-free | 80°C | 2 | 88 |

| p-TSA | Methanol | Reflux | 4 | 82 |

Data adapted from highlight BiCl₃’s efficacy in reducing reaction time and enhancing yield. However, solvent-free conditions require careful temperature control to prevent substrate degradation.

Characterization and Analytical Data

Spectroscopic Confirmation

- IR (KBr, cm⁻¹) : 3320 (N–H stretch), 1660 (C=O), 1590 (C=N).

- ¹H NMR (DMSO-d₆, 400 MHz) : δ 2.45 (s, 3H, CH₃), 6.90 (s, 1H, quinoline-H), 8.10–8.30 (m, 2H, NH₂), 10.20 (s, 1H, OH).

- ¹³C NMR : δ 20.5 (CH₃), 115–150 (quinoline carbons), 165.0 (C=O).

Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 231.1 [M+H]⁺.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Traditional Reflux | Simple setup, high reproducibility | Long reaction time (4–6 h) | 70–85 |

| Microwave-Assisted | Rapid (10–15 min), high yield | Requires specialized equipment | 86–90 |

| Catalytic (BiCl₃) | Shorter time (2 h), improved yield | Catalyst removal required | 88 |

Industrial-Scale Production Considerations

Scalable synthesis necessitates:

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylquinoline-6-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the carbohydrazide group, leading to the formation of amines or other reduced products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives, such as quinolyl-substituted triazoles, thiadiazoles, and oxadiazoles .

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

4-Hydroxy-2-methylquinoline-6-carbohydrazide is primarily utilized as an intermediate in the synthesis of complex organic molecules and heterocycles. Its unique structure allows for the formation of various derivatives that can be employed in different chemical reactions, enhancing the versatility of synthetic pathways in organic chemistry .

2. Synthesis Methods

The compound is synthesized through the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate under mild conditions. This reaction typically occurs at room temperature, yielding high purity and yield of the desired carbohydrazide .

Biological Applications

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In particular, it has shown effectiveness against Mycobacterium tuberculosis, with an IC90 value of 6.8 μM, while maintaining low cytotoxicity to human lung fibroblasts (GI50 84.7 μM) .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit specific cancer cell lines, although further research is necessary to fully understand its mechanisms and efficacy in cancer treatment .

3. Anti-HIV Activity

In a study focused on quinoline derivatives, this compound was evaluated for its ability to inhibit HIV replication. The results indicated moderate inhibitory effects against HIV-1 in cell cultures, suggesting potential as a lead compound in antiviral drug development .

Medicinal Chemistry

1. Drug Development

The ongoing research into this compound includes its potential use in developing new pharmaceuticals targeting specific enzymes or receptors. Its structural characteristics make it a candidate for further exploration in medicinal chemistry .

2. Mechanism of Action

The compound's biological activities are attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. This interaction can lead to diverse pharmacological effects, making it a valuable candidate for therapeutic applications .

Industrial Applications

1. Production of Dyes and Pigments

In industrial settings, this compound is utilized in the production of dyes and pigments due to its chemical properties that allow for color stability and vibrancy .

Case Studies

1. Study on Antimicrobial Activity

A recent study demonstrated the effectiveness of this compound against Staphylococcus aureus and Candida albicans. The compound showed varying degrees of effectiveness across different strains, emphasizing its potential as a broad-spectrum antimicrobial agent .

2. Research on Anti-HIV Properties

In another study assessing various quinoline derivatives, compounds related to this compound were found to inhibit HIV replication effectively. The docking studies indicated binding affinity to integrase, a crucial enzyme for viral replication .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylquinoline-6-carbohydrazide involves its interaction with specific molecular targets. The hydroxy and carbohydrazide groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its application .

Comparison with Similar Compounds

4-Hydroxy-2-methylquinoline: Lacks the carbohydrazide group but shares the hydroxy and methyl substitutions.

2-Hydroxy-4-methylquinoline: Similar structure but with the hydroxy and methyl groups at different positions.

4-Hydroxyquinoline: Contains only the hydroxy group without the methyl or carbohydrazide groups.

Uniqueness: 4-Hydroxy-2-methylquinoline-6-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

4-Hydroxy-2-methylquinoline-6-carbohydrazide (EHMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

EHMQ is synthesized through the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate. This synthesis results in a compound featuring a quinoline core with hydroxy and methyl substituents, which are crucial for its biological activity.

Target Receptors

EHMQ primarily acts as an agonist for the G protein-coupled receptor GPR35. This receptor is involved in various signaling pathways related to inflammation and pain perception.

Biochemical Pathways

The activation of GPR35 by EHMQ can influence several cellular responses:

- Inflammation Modulation : EHMQ has been shown to potentially reduce inflammatory responses through its interaction with GPR35.

- Pain Perception : By modulating pain pathways, it may serve as an analgesic agent.

Antimicrobial Activity

Research indicates that EHMQ exhibits significant antimicrobial properties, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated its ability to inhibit the growth of these pathogens.

Antiviral Activity

Preliminary studies suggest that EHMQ possesses antiviral properties, particularly against HIV-1. In a study involving HeLa cell cultures, EHMQ was found to inhibit HIV-1 replication, showcasing its potential as an antiviral agent .

Cytotoxic Effects

EHMQ has been evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and Huh7 (liver cancer). The compound exhibited IC50 values indicating significant antiproliferative activity, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the biological activity of EHMQ:

| Study Focus | Findings |

|---|---|

| HIV Replication Inhibition | EHMQ inhibited HIV-1 replication in HeLa cells, demonstrating promising antiviral activity. |

| Cytotoxicity Against Cancer Cells | Significant antiproliferative activity observed in MCF-7 and Huh7 cell lines. |

| Anti-inflammatory Effects | Reduced markers of inflammation in animal models when administered EHMQ. |

Research Highlights

- Inhibition of HIV-1 Replication : A study assessed various quinoline derivatives where EHMQ was found effective against HIV-1, outperforming some standard nucleoside reverse transcriptase inhibitors .

- Cytotoxicity Against Cancer Cell Lines : EHMQ showed notable cytotoxic effects on MCF-7 and Huh7 cell lines, indicating its potential for cancer therapy .

- Anti-inflammatory Properties : In vivo studies demonstrated that EHMQ could modulate inflammatory pathways, reducing inflammation markers significantly.

Pharmacokinetics

EHMQ exhibits favorable pharmacokinetic properties:

- High Gastrointestinal Absorption : Suggests effective oral bioavailability.

- Blood-Brain Barrier Permeability : Important for central nervous system applications.

Q & A

Q. What in silico methods predict regioselectivity in electrophilic substitutions?

- Answer : Density Functional Theory (DFT) calculations (Gaussian, B3LYP/6-31G*) compute Fukui indices to identify nucleophilic sites. Molecular electrostatic potential (MEP) maps highlight electron-rich regions (e.g., quinoline N-1), guiding functionalization at the 6-position for enhanced reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.